Technical Monograph: (S)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-L-Valinal)
Technical Monograph: (S)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-L-Valinal)
[1][2]
Executive Summary
Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (CAS 79069-51-5), commonly known as Boc-L-Valinal , is a critical chiral building block in the synthesis of peptide-based pharmacophores.[1][2] It serves as the aldehyde precursor for a wide class of protease inhibitors (e.g., calpain and proteasome inhibitors) and transition-state mimetics.
This guide addresses the specific challenges associated with Boc-L-Valinal: its inherent instability toward racemization at the
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (S)-tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate |
| Common Name | Boc-L-Valinal |
| CAS Number | 79069-51-5 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Chirality | L-isomer (S-configuration at |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |
| Stability | Air/Moisture sensitive; prone to epimerization |
Synthetic Routes & Optimization
The synthesis of Boc-L-Valinal is a balance between yield and optical purity. The aldehyde group is highly electron-withdrawing, increasing the acidity of the
Primary Route: Oxidation of Boc-L-Valinol
The most reliable route involves the oxidation of the corresponding alcohol, Boc-L-Valinol (derived from Boc-L-Valine).
Method A: Dess-Martin Periodinane (DMP) [Recommended for Bench Scale]
DMP is preferred over Swern oxidation for small-to-medium scale (mg to gram) because it avoids the use of toxic oxalyl chloride and operates under mild, near-neutral conditions that minimize racemization.
Protocol:
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Setup: Dissolve Boc-L-Valinol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
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Oxidation: Cool to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise.
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Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).
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Quench (Critical): Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
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Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .
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Note: Do not use heat during evaporation to prevent epimerization.
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Method B: Swern Oxidation [Recommended for Scale-Up]
For larger scales (>10g), Swern oxidation is more cost-effective but requires precise temperature control (-78°C) to prevent side reactions.
Critical Control Point:
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Temperature: Must be maintained strictly at -78°C during the addition of DMSO and the alcohol.
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Base Addition: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be added slowly. Rapid addition can cause local exotherms that trigger racemization.
Alternative Route: Reduction of Weinreb Amide
Reduction of the Boc-Valine-Weinreb amide (N-methoxy-N-methylamide) with Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H yields the aldehyde. This method is less prone to over-oxidation but requires strict anhydrous handling.
Technical Visualization: Synthesis & Utility Map
The following diagram illustrates the synthesis of Boc-L-Valinal and its divergence into critical therapeutic classes.
Caption: Synthetic pathway from Boc-L-Valine to Boc-L-Valinal and its downstream divergence into pharmacophores.
Applications in Drug Development[5][6][7]
Protease Inhibitors (The "Warhead" Concept)
Boc-L-Valinal acts as a transition-state analog. The aldehyde carbon is electrophilic and undergoes reversible hemithioacetal formation with the active site cysteine of proteases (e.g., Calpain, Cathepsin, Proteasome).
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Mechanism: The aldehyde mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "locking" the enzyme.
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Example: Precursors to compounds like MG-132 (Z-Leu-Leu-Leu-al) often utilize similar valine-based aldehyde motifs for specificity.
Reductive Amination
The aldehyde is a versatile handle for installing amine-based linkers without racemization, provided mild reducing agents like Sodium Triacetoxyborohydride (STAB) are used.
Handling, Stability & Storage (The "Experience" Pillar)
The Challenge: Amino aldehydes are optically unstable. The
Best Practices:
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Storage: Store at -20°C or lower under Argon/Nitrogen.
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Purification: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze epimerization. If necessary, use neutral alumina or deactivated silica (treated with 1% Et₃N).
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Usage: Ideally, generate in situ and use immediately. If isolation is required, use the crude product if purity is >90%.
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Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage as they can form hemiacetals.
References
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GuideChem . Boc-L-Valinal CAS 79069-51-5 Properties and Applications. Retrieved from
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BenchChem . Application Notes: Boc-L-Valine as a Chiral Building Block. Retrieved from
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PubChem . (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate Compound Summary. Retrieved from
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Organic Chemistry Portal . Oxidation of Alcohols to Aldehydes (Dess-Martin Periodinane). Retrieved from
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ChemicalBook . Boc-L-Valinal Product Specifications and Suppliers. Retrieved from
